N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide is a synthetic organic compound that features a furan ring, a methoxyethyl group, and a phenylethyl group connected through an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide typically involves the following steps:
Formation of the furan-2-yl methoxyethyl intermediate: This can be achieved by reacting furan-2-carbaldehyde with methoxyethylamine under mild conditions.
Formation of the phenylethyl oxalamide intermediate: This involves the reaction of phenylethylamine with oxalyl chloride to form the corresponding oxalamide.
Coupling reaction: The final step involves coupling the furan-2-yl methoxyethyl intermediate with the phenylethyl oxalamide intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide linkage can be reduced to form the corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting protein kinases or other enzymes.
Biological Studies: The compound can be used to study the effects of furan-containing molecules on biological systems.
Industrial Applications: It may find use in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The furan ring and oxalamide linkage may play a role in binding to these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl (phenyl)methanone derivatives: These compounds also contain a furan ring and have been studied for their protein tyrosine kinase inhibitory activity.
Imidazole-containing compounds: These compounds share some structural similarities and have a broad range of biological activities.
Quinoline derivatives: These compounds are known for their diverse pharmacological activities and can be compared in terms of their synthetic routes and biological applications.
Uniqueness
N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12(13-7-4-3-5-8-13)19-17(21)16(20)18-11-15(22-2)14-9-6-10-23-14/h3-10,12,15H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTKCKWOQYJZKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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